Cas no 219539-49-8 (Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro-)

Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro-, is a fluorinated nitrobenzaldehyde derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a 3-fluorobenzyl ether group and a nitro substituent at the 5-position, offers reactivity for further functionalization, making it a versatile intermediate in organic synthesis. The electron-withdrawing nitro and fluorine groups enhance its utility in nucleophilic aromatic substitution and cross-coupling reactions. This compound’s well-defined molecular architecture ensures consistent performance in the development of bioactive molecules. High purity and stability under standard conditions further support its use in research and industrial processes requiring precise chemical modifications.
Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro- structure
219539-49-8 structure
Product Name:Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro-
CAS No:219539-49-8
MF:C14H10FNO4
MW:275.231907367706
CID:1405340
PubChem ID:2779560
Update Time:2025-05-19

Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro-
    • MFCD00117030
    • SCHEMBL4342277
    • AKOS008405191
    • 2-(3-Fluoro-benzyloxy)-5-nitro-benzaldehyde
    • 2-[(3-fluorophenyl)methoxy]-5-nitrobenzaldehyde
    • 219539-49-8
    • 2-(3-Fluorobenzyloxy)-5-nitrobenzaldehyde
    • 2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde
    • NHPUDKLPCIIKNM-UHFFFAOYSA-N
    • MDL: MFCD00117030
    • Inchi: 1S/C14H10FNO4/c15-12-3-1-2-10(6-12)9-20-14-5-4-13(16(18)19)7-11(14)8-17/h1-8H,9H2
    • InChI Key: NHPUDKLPCIIKNM-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)COC1C=CC(=CC=1C=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 275.0594
  • Monoisotopic Mass: 275.05938596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 440.1±40.0 °C at 760 mmHg
  • Flash Point: 219.9±27.3 °C
  • PSA: 69.44
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro- Security Information

Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro- Pricemore >>

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Additional information on Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro-

Introduction to Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro- (CAS No. 219539-49-8)

Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro- (CAS No. 219539-49-8) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. The compound's molecular formula is C14H11FO3N, and it possesses a molecular weight of approximately 266.24 g/mol.

The benzaldehyde moiety is a well-known aromatic aldehyde that plays a crucial role in the synthesis of various organic compounds and pharmaceuticals. The presence of the 2-[(3-fluorophenyl)methoxy] and 5-nitro substituents imparts unique chemical and biological properties to this compound. The fluorine atom in the 3-fluorophenyl group can influence the compound's lipophilicity and metabolic stability, while the nitro group at the 5-position can enhance its reactivity and potential biological activity.

In recent years, Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro- has been studied for its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo selective chemical transformations makes it a valuable building block in synthetic chemistry. For instance, the nitro group can be reduced to an amino group, which can then be further modified to create a wide range of derivatives with diverse biological activities.

One of the key areas of research involving this compound is its potential as an inhibitor of specific enzymes involved in disease pathways. Studies have shown that Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro- can selectively inhibit certain kinases, which are important targets in cancer therapy. Kinase inhibitors are a class of drugs that have revolutionized the treatment of various cancers by blocking the activity of specific kinases that drive tumor growth and progression.

Moreover, this compound has been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is involved in numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Research has indicated that Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro- can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

The pharmacokinetic properties of Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro- have also been studied to understand its behavior in biological systems. Its lipophilicity and solubility characteristics make it suitable for oral administration, which is a desirable property for drug candidates. Additionally, its metabolic stability has been evaluated to ensure that it remains active in the body for an extended period.

In preclinical studies, Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro- has demonstrated promising results in both in vitro and in vivo models. It has shown good efficacy against various cancer cell lines and has been effective in reducing inflammation in animal models of inflammatory diseases. These findings have paved the way for further clinical investigations to explore its therapeutic potential.

The safety profile of Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro- is another critical aspect that has been thoroughly examined. Toxicity studies have indicated that it is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. This favorable safety profile makes it a promising candidate for further development as a therapeutic agent.

In conclusion, Benzaldehyde, 2-[(3-fluorophenyl)methoxy]-5-nitro- (CAS No. 219539-49-8) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting cancer and inflammatory diseases. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further highlighting its importance in the field.

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